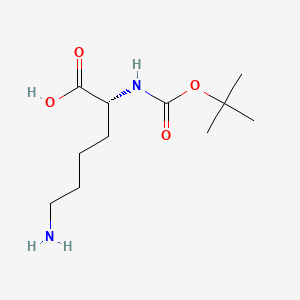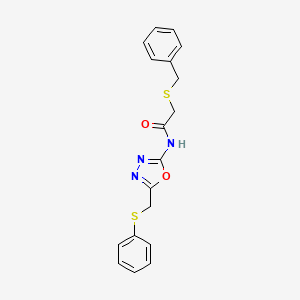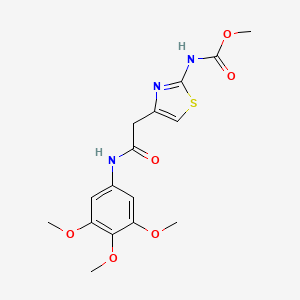![molecular formula C10H14N4 B2477012 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1512448-95-1](/img/structure/B2477012.png)
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer compounds .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .Wissenschaftliche Forschungsanwendungen
Cardiovascular Agents
One significant application of 1,2,4-triazolo[1,5-a]pyrimidines, chemically related to 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine, is in the development of cardiovascular agents. These compounds, specifically those fused to heterocyclic systems like pyrrole, thiophene, and pyridine, have shown promising coronary vasodilating and antihypertensive activities. For instance, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine demonstrated potent coronary vasodilating activity, surpassing trapidil and showing equipotency to guanethidine sulfate in antihypertensive activity (Sato et al., 1980).
Synthesis Methods
Advances in synthetic methods have allowed for the efficient creation of 1,2,4-triazolo[1,5-a]pyridines. A novel metal-free synthetic approach using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed. This strategy facilitates the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation, offering high reaction yields and shorter reaction times (Zheng et al., 2014).
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including those with various sulfonamide groups, have been synthesized and shown to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. These findings indicate potential applications in agricultural sciences and plant ecosystem management (Moran, 2003).
Antiproliferative Activity
In cancer research, certain fluorinated 1,2,4-triazolo[1,5-a]pyridine derivatives exhibit notable antiproliferative activity against breast, colon, and lung cancer cell lines. This activity suggests their potential as therapeutic agents in oncology, with specific compounds showing high efficacy against these cancer types (Dolzhenko et al., 2008).
Chemical Structure Analysis
The study of the chemical structure and tautomeric preferences of these compounds, including their stereochemistry and intermolecular interactions, is vital for their pharmaceutical development and application. For example, the structural analysis of 7-tert-butyl-5-(4-methoxyphenyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine revealed significant insights into the planarity and stability of these systems, crucial for their biological activity (Desenko et al., 1993).
Zukünftige Richtungen
The [1,2,4]triazolo[1,5-a]pyrimidines, including potentially “2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine”, continue to be a subject of research due to their diverse biological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing their properties for specific applications.
Eigenschaften
IUPAC Name |
2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNHBJPIPIRBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

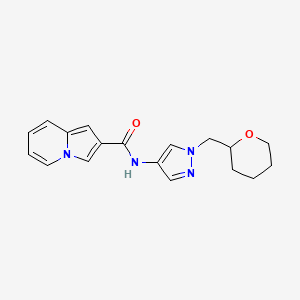
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)

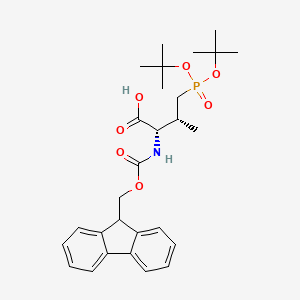
![1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2476938.png)
![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)
